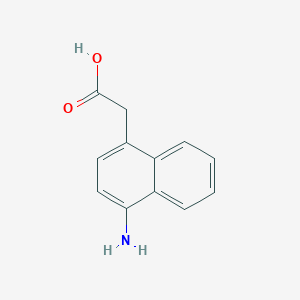

1-Aminonaphthalene-4-acetic acid

Description

Structural Classification and Research Significance of Substituted Naphthalenes

Substituted naphthalenes are classified based on the number, type, and position of the substituents on the naphthalene (B1677914) ring. The positions are designated by numbers, with the 1, 4, 5, and 8 positions referred to as α-positions and the 2, 3, 6, and 7 positions as β-positions. This differentiation is crucial as the reactivity and properties of the resulting derivatives are highly dependent on the substitution pattern. For instance, electrophilic substitution reactions on naphthalene are generally favored at the α-position. libretexts.org

The research significance of substituted naphthalenes is vast and multidisciplinary. thieme-connect.com They are integral to the synthesis of dyes, polymers, and pharmaceuticals. wikipedia.orgwikipedia.org Their inherent fluorescence and photostability make them excellent candidates for the development of fluorescent probes for sensing and imaging applications. nih.gov Furthermore, the rigid and planar structure of the naphthalene core has been exploited in the design of novel materials for electronics and energy storage. ijrpr.com In medicinal chemistry, naphthalene derivatives have shown a broad spectrum of biological activities. taylorandfrancis.com

Contextualizing 1-Aminonaphthalene-4-acetic Acid within Naphthalene Derivative Research

This compound belongs to the class of disubstituted naphthalenes, featuring both an amino group (-NH2) at the 1-position and an acetic acid group (-CH2COOH) at the 4-position. This specific arrangement of a primary amine and a carboxylic acid on the naphthalene scaffold makes it a bifunctional molecule with intriguing chemical properties.

Historical and Contemporary Research Trends in Naphthalene-Derived Compounds

Historically, research on naphthalene and its derivatives began with its isolation from coal tar in the early 19th century. ijrpr.com Early studies focused on understanding its fundamental chemical properties and reactivity, leading to the development of important industrial processes, such as the synthesis of phthalic anhydride (B1165640). wikipedia.org The discovery of azo dyes derived from aminonaphthalenesulfonic acids, like naphthionic acid, was a significant milestone, revolutionizing the dye industry. wikipedia.orgwikipedia.org

In contemporary research, the focus has shifted towards more sophisticated applications. There is a growing interest in the development of naphthalene-based materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov In the field of medicinal chemistry, researchers are designing and synthesizing novel naphthalene derivatives as potential therapeutic agents. taylorandfrancis.comnih.gov Furthermore, the environmental fate and impact of naphthalene and its derivatives are subjects of ongoing investigation, particularly concerning their role in the formation of secondary organic aerosols. copernicus.org Modern synthetic methods, including metal-catalyzed cross-coupling reactions, are continuously being developed to provide more efficient and selective routes to complex naphthalene-based structures. thieme-connect.com

Chemical and Physical Properties of this compound

| Property | 1-Naphthylamine | 1-Naphthaleneacetic acid | Naphthionic acid (4-Amino-1-naphthalenesulfonic acid) |

| Molecular Formula | C10H9N wikipedia.org | C12H10O2 chemicalbook.com | C10H9NO3S wikipedia.org |

| Molar Mass | 143.19 g/mol wikipedia.org | 186.21 g/mol chemicalbook.com | 223.24 g/mol wikipedia.org |

| Appearance | Colorless crystals, turning brown on exposure to air wikipedia.org | Off-white powder chemicalbook.com | White to gray solid wikipedia.org |

| Melting Point | 50 °C wikipedia.org | 131-135 °C chemicalbook.com | >300 °C fishersci.at |

| Solubility in Water | Very sparingly soluble wikipedia.org | Negligible chemicalbook.com | Slightly soluble, with blue fluorescence |

Structure

3D Structure

Properties

CAS No. |

858460-06-7 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(4-aminonaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |

InChI Key |

AOUOLYKFFYVBNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminonaphthalene 4 Acetic Acid and Analogues

Strategic Approaches for Introducing Amino and Acetic Acid Functionalities

The core challenge in synthesizing 1,4-disubstituted naphthalenes lies in controlling the position of incoming substituents. The order of reactions and the choice of precursors are paramount to achieving the desired isomer.

A logical synthetic route to 1-aminonaphthalene-4-acetic acid can be envisioned starting from either naphthalene (B1677914) or a pre-functionalized naphthalene derivative.

One potential pathway begins with the industrial synthesis of 1-naphthaleneacetic acid from naphthalene and chloroacetic acid. chemicalbook.com This reaction is typically performed at high temperatures and can be catalyzed by substances like ferric oxide and potassium bromide to achieve good yields. stackexchange.com However, the subsequent introduction of an amino group at the 4-position is problematic. The carboxymethyl group (-CH₂COOH) is an ortho-, para-directing group, but it is also deactivating, and nitration of 1-naphthaleneacetic acid tends to yield a mixture of isomers, with substitution at the 5- and 8-positions being significant.

A more regiochemically controlled approach starts with a naphthalene derivative where the C1 substituent strongly directs an incoming group to the C4 position. A highly effective precursor is 1-aminonaphthalene (also known as α-naphthylamine). The powerful activating and ortho-, para-directing nature of the amino group facilitates substitution at the 4-position. For instance, the sulfonation of 1-aminonaphthalene with sulfuric acid selectively produces 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). google.comwikipedia.org While not the target compound, this reaction demonstrates the strong regiochemical control exerted by the C1 amino group.

A plausible multistep synthesis for the target molecule could involve:

Protection of the Amino Group: Starting with 1-aminonaphthalene, the amino group is first protected, for example, by acetylation to form N-acetyl-1-aminonaphthalene. This moderates the reactivity of the amino group and prevents unwanted side reactions.

Introduction of the Acetic Acid Precursor: A Friedel-Crafts acylation can be performed on the protected naphthalene. Using acetyl chloride and a Lewis acid catalyst, an acetyl group (-COCH₃) is introduced, directed to the 4-position by the activating N-acetylamino group.

Conversion to Acetic Acid: The resulting 4-acetyl-1-acetamidonaphthalene can be converted to the target acetic acid side chain via the haloform reaction (e.g., using sodium hypobromite), which transforms a methyl ketone into a carboxylic acid.

Deprotection: The final step involves the hydrolysis of the protecting acetyl group from the nitrogen atom, typically under acidic or basic conditions, to yield this compound.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is essential in the synthesis of complex molecules like this compound, where direct introduction of the desired groups may not be feasible. ub.edu

Key FGIs relevant to this synthesis include:

Nitro to Amine: A common method for introducing an amino group is through the nitration of the aromatic ring followed by reduction. The reduction of a nitro group (R-NO₂) to a primary amine (R-NH₂) can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media. solubilityofthings.com

Nitrile to Carboxylic Acid: The acetic acid side chain can be constructed by first introducing a cyanomethyl group (-CH₂CN). The subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid. This route is an alternative to the Arndt-Eistert reaction, which homologates a carboxylic acid to its next higher analogue by converting it into a diazoketone intermediate. vanderbilt.edu

Ketone to Carboxylic Acid: As mentioned in the multistep synthesis, the haloform reaction is a classic FGI that converts a methyl ketone into a carboxylic acid with one less carbon atom.

Amine to Amide and Back: The use of protecting groups, such as converting an amine to an amide and later hydrolyzing it back, is a critical FGI strategy to manage reactivity during a synthetic sequence. solubilityofthings.com

| Reactant 1 | Reactant 2 | Catalysts/Additives | Temperature Profile | Reaction Time | Yield |

|---|---|---|---|---|---|

| Naphthalene (0.449 mol) | Chloroacetic acid (0.149 mol) | Ferric oxide (0.549 mmol), Potassium bromide (3.53 mmol) | Ramped to 200°C over 10h, then to 218°C over next 10h | 20 hours | 70% (crude) |

Regioselectivity is arguably the most critical factor in the synthesis of disubstituted naphthalenes. The identity and position of the initial substituent on the naphthalene ring dictates the position of subsequent functionalization. nih.gov

Activating, Ortho-, Para-Directing Groups: Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) are strongly activating. When placed at the C1 position, they direct incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. The steric bulk of the naphthalene system often favors substitution at the C4 position. This is why starting with 1-aminonaphthalene is a highly effective strategy for targeting the 4-position. google.com The sulfonation of 1-aminonaphthalene to selectively form 4-aminonaphthalene-1-sulfonic acid is a classic example of this principle. google.comwikipedia.org

Deactivating, Meta-Directing Groups: Groups like nitro (-NO₂) and carboxyl (-COOH) are deactivating. When an acyl or carboxymethyl group is present at C1, it deactivates the ring towards further electrophilic substitution and directs incoming groups primarily to the 5- and 8-positions of the other ring. This makes a synthetic strategy that begins with the introduction of the acetic acid group onto the bare naphthalene ring inefficient for producing the 1,4-isomer.

Therefore, a successful regioselective synthesis of this compound prioritizes the introduction of the C1 amino group first, to direct the subsequent installation of the acetic acid side chain (or its precursor) to the desired C4 position.

Advanced Synthetic Techniques in Naphthalene Chemistry

Modern organic synthesis continues to develop more efficient, selective, and environmentally benign methods for constructing complex molecules.

Recent advances have focused on catalytic C-H functionalization, which avoids the need for pre-functionalized starting materials.

Catalytic Amination: Significant progress has been made in the direct amination of aromatic compounds. For example, a one-step catalytic amination of naphthalene to naphthylamine has been developed using a vanadium-based catalyst (V₂O₅/HZSM-5) and hydroxylamine. rsc.orgresearchgate.net This method offers high atom economy and avoids the traditional, less selective nitration-reduction sequence. rsc.org Research indicates that Brønsted acid sites and specific vanadium-oxygen bonds on the catalyst are the active sites for the reaction. rsc.org

Catalytic Carboxylation: While less common in synthetic routes for this specific target, direct carboxylation of aromatic C-H bonds is an area of active research. Some studies have shown that the anaerobic metabolism of naphthalene can proceed via a carboxylation reaction to form 2-naphthoate, indicating that enzymatic or biomimetic catalysts could potentially achieve this transformation. nih.gov More traditional catalytic methods for introducing the acetic acid moiety rely on Lewis acid-catalyzed Friedel-Crafts reactions. bu.edu

| Substrate | Aminating Agent | Catalyst | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| Naphthalene | Hydroxylamine | V₂O₅/HZSM-5 | Mild conditions | Naphthylamine | ~70% |

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing its chiral analogues, where a stereocenter might exist on the acetic acid side chain (e.g., α-methyl substitution). Asymmetric synthesis aims to produce a single enantiomer of a chiral product. youtube.com

Key strategies include:

Chiral Auxiliaries: An enantiomerically pure group (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After inducing the desired chirality, the auxiliary is removed. ethz.ch

Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method. ethz.ch For example, chiral phosphoric acids have been successfully employed in the asymmetric synthesis of axially chiral allenes and styrenes that are built on a naphthalene framework. nih.gov

Resolution: A racemic mixture (a 50:50 mixture of enantiomers) is separated into its constituent enantiomers, often by reacting it with a chiral resolving agent to form diastereomers that can be separated physically. ethz.ch

These advanced techniques allow chemists to control the three-dimensional structure of molecules, a critical aspect in the synthesis of biologically active compounds and advanced materials derived from the naphthalene scaffold. youtube.comnih.gov

Exploration of Novel Synthetic Pathways

The synthesis of this compound and its analogues presents an intriguing challenge in organic chemistry, necessitating the exploration of innovative and efficient synthetic routes. Researchers are continually investigating novel methodologies that offer advantages in terms of yield, selectivity, and milder reaction conditions. This section delves into the exploration of several promising, albeit less conventional, synthetic pathways that could lead to the target molecule and its derivatives. These strategies often involve the creative combination of established name reactions or the application of modern catalytic systems to naphthalene scaffolds.

One area of exploration involves multi-component reactions, which offer the advantage of constructing complex molecules in a single step from readily available starting materials. The Bucherer-Bergs reaction , traditionally used for the synthesis of hydantoins from ketones, presents a potential, though indirect, route. alfa-chemistry.comwikipedia.orgambeed.comorganic-chemistry.org This reaction could be adapted to a suitable tetralone precursor, which after formation of the hydantoin, could be ring-opened and aromatized to furnish the desired aminonaphthalene acetic acid structure. The key challenge in this approach lies in the development of an efficient aromatization step that preserves the amino and acetic acid functionalities.

Another avenue of investigation is the application of modern catalytic methods, such as metal-catalyzed cross-coupling reactions . nih.govthieme-connect.de These reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. A plausible strategy could involve the cross-coupling of a halo-naphthalene derivative bearing an acetic acid or a protected acetic acid side chain with an amine source, or conversely, the coupling of an aminonaphthalene derivative with a reagent that can introduce the acetic acid moiety. The choice of catalyst and ligands would be crucial for achieving high regioselectivity and functional group tolerance.

Reductive amination offers a direct and versatile method for the synthesis of amines from carbonyl compounds. harvard.eduwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A potential novel pathway could start with the synthesis of 4-oxo-1,4-dihydronaphthalene-1-acetic acid. Subsequent reductive amination of the keto group would directly introduce the amino function at the desired position. This approach would be highly convergent, but the synthesis of the keto-acid precursor in good yield remains a significant synthetic hurdle.

The classic Bucherer reaction , which facilitates the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and bisulfite, could also be adapted. wikipedia.orgresearchgate.net A synthetic sequence could commence with a hydroxynaphthalene derivative already possessing the acetic acid side chain. The subsequent amination via the Bucherer reaction would then yield the target compound. The viability of this route would depend on the stability of the acetic acid side chain under the reaction conditions.

Furthermore, direct functionalization of the naphthalene core is an attractive strategy. While the direct synthesis of 1-naphthaleneacetic acid from naphthalene and chloroacetic acid is known, the regioselective introduction of an amino group at the 4-position of this product is challenging. stackexchange.comchemicalbook.com A potential workaround could involve the nitration of 1-naphthaleneacetic acid followed by reduction. However, controlling the regioselectivity of the nitration step on an already substituted naphthalene ring is a well-documented challenge.

A summary of these exploratory synthetic pathways is presented in the table below, highlighting the key transformations and potential challenges.

| Synthetic Pathway | Key Reaction Type | Starting Material (Proposed) | Key Transformation | Potential Challenges |

| Bucherer-Bergs Approach | Multi-component Reaction | 4-Oxo-1,2,3,4-tetrahydronaphthalene derivative | Hydantoin formation followed by ring opening and aromatization | Aromatization conditions, overall yield |

| Metal-Catalyzed Coupling | Cross-Coupling | 4-Halo-1-naphthaleneacetic acid | C-N bond formation | Catalyst selection, regioselectivity |

| Reductive Amination | Amine Synthesis | 4-Oxo-1,4-dihydronaphthalene-1-acetic acid | Conversion of a ketone to an amine | Synthesis of the keto-acid precursor |

| Modified Bucherer Reaction | Amination | 4-Hydroxy-1-naphthaleneacetic acid | Conversion of a naphthol to a naphthylamine | Stability of the acetic acid side chain |

These proposed pathways represent fertile ground for future research in the synthesis of this compound and its analogues. Each route offers a unique set of advantages and challenges, and the optimal strategy may ultimately depend on the specific substitution patterns desired in the final product.

Spectroscopic and Structural Characterization in the Analysis of 1 Aminonaphthalene 4 Acetic Acid

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-aminonaphthalene-4-acetic acid is expected to show distinct signals corresponding to the different types of protons. The naphthalene (B1677914) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns influenced by the positions of the amino and acetic acid substituents. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely produce a singlet peak, while the protons of the amino group (-NH₂) and the carboxylic acid (-OH) would appear as broad singlets that can be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Key expected signals include those for the ten carbons of the naphthalene ring, the methylene carbon of the acetic acid side chain, and a characteristic downfield signal for the carbonyl carbon (C=O) of the carboxylic acid group, often appearing in the δ 170-180 ppm range. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak spanning from approximately 2500 to 3300 cm⁻¹ would indicate the O-H stretching vibration of the carboxylic acid group, a result of strong hydrogen bonding. libretexts.org

Within this region, or slightly higher (around 3300-3500 cm⁻¹), N-H stretching vibrations for the primary amine would be visible.

A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org

Absorptions corresponding to the C=C stretching of the aromatic naphthalene ring would be found in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (201.22 g/mol ).

Common fragmentation patterns for related structures like 1-naphthaleneacetic acid include the loss of the carboxymethyl group or parts of it. eurl-pesticides.eunist.gov A prominent fragment would be expected from the cleavage of the bond between the naphthalene ring and the acetic acid side chain, resulting in a fragment ion corresponding to the aminonaphthyl moiety.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Approximate Position | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | Protons on the naphthalene ring |

| ¹H NMR | Methylene Protons | δ ~3.5 - 4.0 ppm | -CH₂- group of the acetic acid moiety |

| ¹³C NMR | Carbonyl Carbon | δ 170 - 180 ppm | C=O of the carboxylic acid |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Carboxylic acid O-H group (H-bonded) |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Primary amine N-H group |

| IR | C=O Stretch | 1700 - 1725 cm⁻¹ (strong) | Carbonyl of the carboxylic acid |

| MS | Molecular Ion (M⁺) | m/z 201 | Molecular weight of the compound |

Crystallographic Studies for Solid-State Conformation

While no specific crystal structure of this compound has been published, its solid-state conformation can be inferred from studies on analogous compounds, such as 4-aminophenylacetic acid. researchgate.net Amino acids commonly exist in a zwitterionic form in the solid state, where the acidic proton from the carboxyl group is transferred to the basic amino group.

It is highly probable that this compound would also crystallize as a zwitterion (⁻OOC-R-NH₃⁺). In this form, the molecule would feature a deprotonated carboxylate group (COO⁻) and a protonated ammonium (B1175870) group (NH₃⁺). The crystal structure of 4-aminophenylacetic acid reveals a complex three-dimensional network held together by strong N—H···O hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. researchgate.net A similar intricate hydrogen-bonding network would be expected for this compound, defining its crystal packing and influencing its physical properties like melting point and solubility.

Table 2: Crystallographic Data for the Analogue 4-Aminophenylacetic Acid

| Parameter | Finding for 4-Aminophenylacetic Acid researchgate.net | Predicted Implication for this compound |

|---|---|---|

| Molecular Form | Exists as a zwitterion | Likely to exist in a zwitterionic form (⁻OOC-R-NH₃⁺) |

| Intermolecular Forces | Extensive N—H···O hydrogen bonds | A strong, three-dimensional hydrogen-bonding network |

| Crystal Network | Forms a three-dimensional network structure | Expected to form a stable, packed crystal lattice |

Spectroscopic Signatures of Naphthalene Amino Acid Derivatives

Naphthalene amino acid derivatives, as a class, exhibit characteristic spectroscopic signatures that arise from the combination of the naphthalene core, an amino group, and an acidic functional group.

NMR Spectroscopy: The NMR spectra of these derivatives are dominated by the signals from the naphthalene ring system. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. An electron-donating amino group tends to shift the signals of nearby protons upfield, while an electron-withdrawing group like a carboxylic or sulfonic acid shifts them downfield. The specific substitution pattern (e.g., 1,4-substitution) dictates the observed coupling patterns (splitting) of the aromatic signals. nih.gov

IR Spectroscopy: In the infrared spectra, the non-polar naphthalene backbone has weak absorptions, making the signals from the polar functional groups particularly prominent. The presence of both an amino group (N-H stretches) and a carboxylic acid group (broad O-H and sharp C=O stretches) provides a clear and identifiable fingerprint for this class of compounds. chemicalbook.comsigmaaldrich.com The exact positions of these bands can vary slightly depending on the extent of intramolecular and intermolecular hydrogen bonding.

Mass Spectrometry: The fragmentation of naphthalene derivatives in a mass spectrometer is often characterized by the stability of the naphthalene ring. Cleavage of the side chains is a common initial fragmentation step. For naphthalene amino acids, the loss of the entire amino acid side chain or fragments thereof (e.g., loss of H₂O, CO, or COOH) is a typical pathway observed in their mass spectra. eurl-pesticides.eursc.org

Computational and Theoretical Investigations of 1 Aminonaphthalene 4 Acetic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to understand the dynamic behavior of molecules and their interactions with their environment. These methods are crucial for predicting the physicochemical properties and biological activities of compounds like 1-Aminonaphthalene-4-acetic acid.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformers and understanding the energy barriers between them. The flexibility of the acetic acid side chain, coupled with the rigid naphthalene (B1677914) core, allows for various spatial arrangements.

Predicting how this compound might interact with biological macromolecules is a key aspect of computational investigation. Molecular docking and molecular dynamics simulations are the primary tools used for this purpose. These simulations can predict the binding mode and estimate the binding affinity of the molecule to a target protein or nucleic acid.

For instance, studies on the related compound, 1-naphthaleneacetic acid (NAA), have shown its ability to intercalate with calf thymus DNA (ctDNA). nih.gov Molecular docking simulations in that study indicated that NAA binds in the minor groove of DNA, with a preference for G-C rich regions. nih.gov The binding was primarily driven by hydrophobic interactions and hydrogen bonding. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar DNA binding properties, with the amino group potentially forming additional hydrogen bonds.

Furthermore, computational studies on other naphthalene derivatives have revealed their potential as inhibitors of various proteins. For example, derivatives of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.govnih.gov Molecular modeling of these compounds has been instrumental in understanding their binding modes within the Keap1 Kelch domain. nih.gov Similarly, anilino-1,4-naphthoquinones have been investigated as potent EGFR tyrosine kinase inhibitors through comprehensive molecular modeling studies. nih.govacs.org These examples highlight the utility of molecular simulations in predicting the binding affinity and guiding the design of naphthalene-based inhibitors. While direct binding affinity data for this compound is not available, the table below presents binding data for related naphthalene derivatives to illustrate the type of information that can be obtained through these computational methods.

| Derivative | Target | Binding Affinity (IC₅₀) | Computational Method |

| Naphthalene 7k | Keap1-Nrf2 PPI | 0.48 µM | Not Specified |

| Biphenyl 7l | Keap1-Nrf2 PPI | 0.39 µM | Not Specified |

| Naphthalene 7m | Keap1-Nrf2 PPI | 0.89 µM | Not Specified |

| Naphthalene 7n | Keap1-Nrf2 PPI | 0.79 µM | Not Specified |

| Anilino-1,4-naphthoquinone 3 | EGFR | 3.96 nM | Molecular Docking, MM/GBSA |

| Anilino-1,4-naphthoquinone 8 | EGFR | 18.64 nM | Molecular Docking, MM/GBSA |

| Anilino-1,4-naphthoquinone 10 | EGFR | Not Specified | Molecular Docking, MM/GBSA |

This table presents data for related naphthalene derivatives to demonstrate the application of computational methods in predicting binding affinities. Data sourced from nih.govnih.gov.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and spectroscopic behavior.

DFT calculations can be employed to determine the electronic structure of this compound, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Studies on diaminonaphthalene molecules using DFT have shown that the positions of the amino substituents significantly affect the electronic properties. utq.edu.iqresearchgate.net The presence of electron-donating amino groups leads to a decrease in the energy gap, suggesting an increased ease of oxidation. utq.edu.iqresearchgate.net Similarly, DFT studies on 4-aminonaphthalene derivatives as corrosion inhibitors have calculated various quantum chemical parameters to predict their effectiveness. researchgate.netjeires.com These parameters include electronegativity, global hardness, and the fraction of electrons transferred. researchgate.netjeires.com For this compound, the amino group would act as an electron-donating group, while the carboxylic acid group would be electron-withdrawing, creating a push-pull system that could lead to interesting electronic properties.

The table below summarizes key electronic properties calculated using DFT for related aminonaphthalene derivatives, providing a reference for the expected values for this compound.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | -5.12 | -1.65 | 3.47 |

| Naphthalene-4-diamine (N4D) | -4.98 | -1.54 | 3.44 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.43 | -2.01 | 3.42 |

This table showcases DFT-calculated electronic properties of related 4-aminonaphthalene derivatives. Data sourced from researchgate.net.

Quantum chemical calculations are also invaluable for simulating and interpreting various types of spectra. For this compound, these simulations can predict its UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts.

Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra. Theoretical studies on 1-aminonaphthalene have predicted its lowest singlet electronic excitations, corresponding to the ¹L_b and ¹L_a states, which are characteristic of naphthalene derivatives. nih.gov The calculated transition energies and oscillator strengths can be compared with experimental spectra to validate the computational model.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For instance, the characteristic stretching frequencies of the N-H bond in the amino group and the C=O and O-H bonds in the carboxylic acid group can be calculated and compared with experimental IR spectra. This comparison can aid in the structural characterization of the compound. While specific spectroscopic simulations for this compound are not documented, studies on related anilino-1,4-naphthoquinones have utilized IR spectroscopy to confirm the presence of N-H and C=O absorptions. acs.org

Structure-Activity Relationship (SAR) Development for Naphthalene Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For naphthalene derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential.

Research into naphthalene derivatives has revealed key structural features that influence their activity. For instance, in a series of naphthalene derivatives assayed for their biological activity against Tetrahymena pyriformis, the hydrogen acceptance, hydrophobic substituent constant, and electronic substituent constants were found to be important parameters in determining their biological response. nih.gov

In the context of anticancer agents, SAR studies of naphthalimide derivatives have shown that the nature and position of substituents on the naphthalene ring system are crucial for their DNA binding affinity and cytotoxicity. researchgate.netrjraap.com Similarly, for naphthalene diimides targeting G-quadruplexes, the number and nature of substituents have been systematically varied to establish correlations between their structure, biophysical properties, and anticancer activity. acs.org For naphthalene-1,4-dione analogues, SAR analysis has indicated that the presence of an imidazole (B134444) ring and terminal cyclic amine groups enhances potency and selectivity. nih.gov

For 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives acting as Keap1-Nrf2 PPI inhibitors, SAR studies have demonstrated that the nature of the substituents on the flanking aryl rings significantly impacts their inhibitory potency. nih.govnih.gov These studies provide a framework for the rational design of new naphthalene-based compounds with improved biological activities. Although a specific SAR study for this compound is not available, the general principles derived from these related studies would be applicable in guiding the future development of this compound for various applications.

Ligand-Protein Interaction Profiling (Non-Clinical Context)

Computational methods, including molecular docking and molecular dynamics simulations, are pivotal in predicting how a ligand like this compound might bind to a protein's active site. These studies typically elucidate the binding affinity, identify key interacting amino acid residues, and characterize the nature of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, studies on related naphthalenic compounds often reveal interactions with proteins like serum albumins, enzymes, and receptors. nih.gov Theoretical calculations, such as those derived from quantum chemical methods, can further complement these findings by providing insights into the electronic properties of the ligand that govern its binding behavior. nih.gov

Without specific research on this compound, it is not possible to provide detailed research findings or construct data tables outlining its specific protein interaction profile. The generation of such data would require dedicated in silico studies that, to date, have not been published or indexed in the searched scientific databases. Therefore, a comprehensive ligand-protein interaction profile for this specific compound remains an area for future investigation.

Biological Activity and Mechanistic Studies of 1 Aminonaphthalene 4 Acetic Acid Non Clinical Focus

Plant Growth Regulation Potential

Impact on Cellular Growth and Development Processes

NAA, a synthetic auxin, is known to promote cell division and expansion, which are fundamental processes for plant growth. made-in-china.com It is widely utilized in agriculture and horticulture to enhance the growth of various crops. made-in-china.comwikipedia.org For instance, studies on eggplant have shown that the application of NAA can significantly increase plant height, the number of branches, leaf count, and leaf area. nih.gov In spinach, NAA, sometimes in combination with other growth regulators, has been observed to increase plant height and the number of leaves. researchgate.net Furthermore, NAA has been found to greatly increase the formation of cellulose (B213188) fiber in plants, particularly when used in conjunction with gibberellic acid. wikipedia.org

Influence on Root Induction and Morphogenesis

One of the most well-documented applications of NAA is as a rooting agent for the vegetative propagation of plants from stem and leaf cuttings. wikipedia.org It is a common component in plant tissue culture media to induce the formation of adventitious roots, which are roots that arise from non-root tissues. wikipedia.orgbio-world.com Research on tea cuttings demonstrated that NAA significantly promoted the formation of adventitious roots. made-in-china.com Similarly, in groundnut microshoots, a medium supplemented with NAA was effective for root induction, leading to a higher number of roots per plantlet. xiahepublishing.com The mechanism behind this involves the stimulation of pericycle cells to form lateral root primordia. wikipedia.org Studies in an auxin-resistant mutant of Arabidopsis showed that NAA could restore the normal gravitropic response of roots, suggesting its role in fundamental root growth processes. researchgate.net

Regulation of Reproductive Development (e.g., Fruit Set, Abscission)

NAA plays a significant role in the reproductive stages of plant development, including fruit set and the prevention of premature fruit drop (abscission). made-in-china.comwikipedia.org It is applied to various fruit crops like apples, olives, and oranges to manage fruit thinning and prevent premature dropping. wikipedia.org In cucumber plants, foliar application of NAA has been shown to increase the number of fruits per plant. nih.gov Research on strawberry maturation indicates that NAA regulates growth through multiple metabolic pathways, influencing the chemical composition of the fruit. nih.gov The timing of NAA application can have different effects on the regulatory mechanisms of fruit development. nih.gov

Antimicrobial Efficacy in Vitro

While specific data on the antimicrobial properties of 1-Aminonaphthalene-4-acetic acid is scarce, research on related naphthylamine and naphthalene (B1677914) derivatives indicates potential for antibacterial and antifungal activity.

Antibacterial Mechanisms and Spectrum

Derivatives of naphthylamine have been synthesized and evaluated for their antimicrobial potential. For example, some thiazolidinone derivatives of naphthylamine have demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. nih.gov The antibacterial efficacy of such compounds can be influenced by their specific chemical structure. nih.gov Furthermore, composites containing poly(1-naphthylamine) have shown antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net The general antimicrobial effect of acetic acid itself has also been well-documented against a wide spectrum of bacteria, including problematic Gram-negative bacteria. nih.gov

Antifungal Actions

Studies on synthetic derivatives have also explored their antifungal properties. Thiazolidinone derivatives containing a naphthylamine moiety have exhibited antifungal activity against various Candida species. nih.gov The minimum inhibitory concentration of these derivatives suggests that some possess antifungal activity comparable to existing antifungal agents. nih.gov The synthesis of various aminonaphthol derivatives has also yielded compounds with notable antimicrobial activities against tested strains. nih.gov

Antitumoral Activity in Cell-Based Assays

The therapeutic potential of naphthalene derivatives has been a subject of significant interest in oncology research. These compounds have demonstrated a range of biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines.

Studies have shown that certain synthetic naphthalene derivatives can inhibit the growth of cancer cells. For instance, aminobenzylnaphthols, derived from the Betti reaction, have exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines in vitro. nih.govsemanticscholar.org The anti-proliferative activity of these compounds was demonstrated through MTT assays, which measure cell viability. nih.govsemanticscholar.org Two specific derivatives, MMZ-45AA and MMZ-140C, were further investigated and shown to induce apoptosis in cancer cells. nih.govsemanticscholar.org

Similarly, a series of 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles, which are nortopsentin analogs with a naphthalene-like core structure, were evaluated for their cytotoxic activity against colorectal carcinoma. One analog, 4i, demonstrated the highest antitumor activity by inducing cell cycle arrest at the G1 phase. researchgate.net

Furthermore, novel synthetic makaluvamine analogs, which contain a pyrrolo[4,3,2-de]quinoline skeleton similar in structure to polycyclic aromatic hydrocarbons like naphthalene, have shown potent in vitro cytotoxicity against various human cancer cell lines. nih.gov One particular analog, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), was found to be most effective against breast cancer cell lines. nih.gov

The inhibitory effects of these naphthalene derivatives on cancer cell growth are often quantified by their GI50 values, the concentration required to inhibit cell growth by 50%. For example, compounds 1k and 4c showed antiproliferative activity against a range of human cell lines with GI50 values in the micromolar to submicromolar range. researchgate.net

Table 1: In Vitro Anticancer Activity of Naphthalene Derivatives

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference |

| Aminobenzylnaphthols (MMZ compounds) | Pancreatic (BxPC-3), Colorectal (HT-29) | Cytotoxic properties, induction of apoptosis | nih.govsemanticscholar.org |

| Nortopsentin analog 4i | Colorectal carcinoma | Cell cycle arrest at G1 phase | researchgate.net |

| FBA-TPQ (makaluvamine analog) | Breast cancer cell lines | Potent cytotoxicity | nih.gov |

| Compounds 1k and 4c | Various human cell lines | Antiproliferative activity (micromolar to submicromolar GI50) | researchgate.net |

The anticancer activity of naphthalene derivatives is often attributed to their ability to modulate key intracellular signaling pathways and inhibit enzymes crucial for cancer cell survival and proliferation.

In silico investigations have suggested that the anticancer activity of aminobenzylnaphthols (MMZ compounds) may be due to the inhibition of ADORA1, CDK2, and TRIM24. nih.govsemanticscholar.org Cyclin-dependent kinases (CDKs), such as CDK2, are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The nortopsentin analog 4i was found to induce G1 phase cell cycle arrest by downregulating the expression of CDK2, CDK4, and CDK6, and it also directly suppressed the enzymatic activity of CDK6. researchgate.net

Some makaluvamine analogs are believed to exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme essential for DNA replication. nih.gov However, it has been noted that this is not the sole mechanism, as some analogs also cause direct DNA damage under reductive conditions. nih.gov The analog FBA-TPQ has been shown to induce apoptosis and DNA damage in breast cancer cells. nih.gov

Furthermore, a series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their potential to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Several of these compounds demonstrated significant EGFR inhibitory activity. nih.gov Naphthalene-1,4-dione analogues have also been developed as anticancer agents, with some showing potent activity. nih.gov

Table 2: Modulation of Signaling Pathways by Naphthalene Derivatives

| Compound/Analog | Target Pathway/Enzyme | Mechanism of Action | Reference |

| Aminobenzylnaphthols (MMZ compounds) | ADORA1, CDK2, TRIM24 | Inhibition | nih.govsemanticscholar.org |

| Nortopsentin analog 4i | CDK2, CDK4, CDK6 | Downregulation of expression, inhibition of CDK6 activity | researchgate.net |

| Makaluvamine analogs | Topoisomerase II, DNA | Inhibition, direct damage | nih.gov |

| FBA-TPQ (makaluvamine analog) | Apoptosis, DNA damage pathways | Induction | nih.gov |

| Anilino-1,4-naphthoquinone derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition | nih.gov |

Neurochemical Activity of Naphthalene Amino Acid Derivatives

Recent research has explored the neurochemical activities of naphthalene derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The aggregation of β-amyloid peptides is a key pathological hallmark of Alzheimer's, and inhibiting this process is a major therapeutic strategy. nih.gov

A study focused on new naphthalene derivatives demonstrated their potential as anti-β-amyloidogenic agents. nih.gov Molecular dynamic simulations predicted that these compounds could form stable complexes with Aβ1-42 peptides and fibrils. nih.gov In vitro experiments using human microglia cells confirmed that these compounds inhibited the aggregation of the Aβ1-42 peptide. nih.gov One lead compound from this study showed a high affinity for amyloid plaques in ex vivo brain assays from a mouse model of Alzheimer's disease. nih.gov

Another study investigated the effects of a naphthalene derivative, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), on neuronal cells. TAC was found to inhibit voltage-dependent L-type Ca2+ currents (ICa,L) in a mouse neuroblastoma and rat glioma hybrid cell line (NG105-18) with an IC50 value of 0.8 µM. researchgate.net This suggests that naphthalene derivatives may have direct effects on neuronal ion channels, which could influence neuronal function. researchgate.net

General Enzyme and Receptor Interaction Studies

The interaction of naphthalene derivatives with various enzymes and receptors has been a broad area of investigation. For example, some naphthalene derivatives have been shown to possess anti-inflammatory activities by inhibiting the activation of neutrophils. researchgate.net One compound, TAC, was particularly potent in inhibiting the release of the granule enzyme lysozyme (B549824) from neutrophils. researchgate.net

The structural features of these molecules, such as the amino group, can influence their interactions. For instance, the negative charges at the NH2-terminal region of some derivatives are thought to facilitate interaction with cationic ligands on chemoattractant receptors in the plasma membrane. researchgate.net

Furthermore, research on 1,8-naphthalimide (B145957) derivatives has shown their ability to act as DNA intercalating agents and induce topoisomerase II to cleave DNA. ovid.com The antitumor effect of these compounds is often related to the extent of their DNA insertion. ovid.com

Analytical Methodologies for the Detection and Quantification of 1 Aminonaphthalene 4 Acetic Acid

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are fundamental for separating 1-Aminonaphthalene-4-acetic acid from complex matrices and for assessing its purity. Both liquid and gas chromatography offer powerful tools for this purpose.

Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For compounds structurally similar to this compound, such as 1-naphthaleneacetic acid, reversed-phase HPLC is a common approach. A C18 column is frequently employed, offering good separation for aromatic compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution, often with an acid additive like phosphoric acid, formic acid, or acetic acid to control the pH and improve peak shape. researchgate.netnih.govnih.gov The addition of acetic acid has been shown in some applications to enhance detection sensitivity compared to formic acid. nih.gov

Various detection modes can be coupled with HPLC for the analysis of naphthalene (B1677914) derivatives:

UV Detection: Aromatic compounds like this compound are expected to exhibit strong ultraviolet (UV) absorbance. For instance, α-naphthylacetic acid is detected at 272 nm. researchgate.net This method is simple, robust, and suitable for routine analysis when high sensitivity is not required.

Electrochemical Detection (ECD): ECD can offer higher sensitivity for electroactive compounds. HPLC with ECD using a carbon paste electrode has been successfully applied for the determination of trace amounts of carcinogenic naphthylamines, achieving low detection limits. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that provides both quantification and structural confirmation. rsc.orgeurl-pesticides.eu For 1-naphthaleneacetic acid, LC-MS/MS methods have been developed with limits of quantification (LOQ) as low as 0.005 mg/kg in complex matrices like soil and garlic. researchgate.net

Table 1: HPLC Methods for Structurally Similar Compounds

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| α-Naphthylacetic acid | Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) | Methanol-water-phosphoric acid (60:40:0.35, V/V) | UV at 272 nm | researchgate.net |

| 1-Naphthylacetic acid | Phenylsilanized silica (B1680970) gel (2.1 mm i.d., 150 mm, 5 µm) | 2 mmol/L ammonium (B1175870) acetate (B1210297) solution/acetonitrile (B52724) gradient | ESI-MS/MS | mhlw.go.jp |

| Primary Aromatic Amines | Ascentis Express F5 (100 mm × 2.1 mm, 2.7 µm) | 0.1% acetic acid in water and acetonitrile gradient | APCI-MS/MS | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative.

For related compounds like naphthylamines, GC with a Flame Ionization Detector (FID) has been utilized. cdc.gov The method involves using a packed glass column and a specific temperature program for the injector, column, and detector. cdc.gov To apply this to this compound, a derivatization step to convert the carboxylic acid group into a more volatile ester would be necessary.

Table 2: GC Conditions for a Structurally Similar Compound (1-Naphthylamine)

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography, FID | cdc.gov |

| Analyte | α-Naphthylamine | cdc.gov |

| Column | Glass, 1.8 m x 2-mm ID, packed with 3% OV-225 on Chromosorb WHP | cdc.gov |

| Temperatures | Injector: 190 °C, Detector: 165 °C, Column: 163 °C | cdc.gov |

| Carrier Gas | Helium, 24 mL/min | cdc.gov |

| LOD | 0.01 µg per sample | cdc.gov |

Spectrophotometric and Fluorimetric Approaches to Detection

Spectrophotometric and fluorimetric methods can be employed for the quantification of this compound, particularly after appropriate sample preparation or derivatization.

Spectrophotometry: Based on the properties of similar compounds like 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, which is used for the spectrophotometric determination of silicon, it is plausible that this compound could be quantified using UV-Vis spectroscopy, especially after a color-forming reaction. sigmaaldrich.com

Fluorimetry: Many naphthalene derivatives are naturally fluorescent or can be derivatized to produce highly fluorescent products. For example, a sensitive fluorimetric method was developed for 1-naphthalene acetic acid using a magnetite-molecularly imprinted polymer for pre-concentration, achieving a limit of detection of 0.75 μg L⁻¹. researchgate.net This suggests that a similar approach could be developed for this compound.

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and trace-level quantification of organic compounds.

When coupled with a chromatographic separation technique like HPLC or GC, MS provides high selectivity and sensitivity. For structural confirmation, high-resolution mass spectrometry (e.g., Time-of-Flight, TOF-MS) can provide accurate mass measurements, which helps in elucidating the elemental composition of the molecule. eurl-pesticides.eu

Tandem mass spectrometry (MS/MS) is particularly useful for quantitative analysis in complex matrices. In this technique, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity and specificity. researchgate.netmhlw.go.jp For 1-naphthaleneacetic acid, the precursor ion at m/z 185 is often monitored, which fragments to a product ion at m/z 141. mhlw.go.jp

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to:

Increase volatility for GC analysis.

Enhance UV absorbance or fluorescence for spectrophotometric or fluorimetric detection.

Improve ionization efficiency for mass spectrometry.

Several derivatization strategies used for related compounds could be adapted:

For the Amino Group: The primary amino group can be derivatized. For instance, heptafluorobutyric acid anhydride (B1165640) (HFAA) is used to derivatize aromatic amines for GC analysis with electron capture detection, providing high sensitivity. osha.gov Another approach involves reacting the amine with reagents like 1,2-naphthoquinone-4-sulfonate to form a colored product for spectrophotometric detection. nih.gov

For the Carboxylic Acid Group: The carboxylic acid group can be esterified (e.g., methylation) to increase its volatility for GC analysis.

For HPLC-Fluorescence Detection: Reagents like 1-naphthylisocyanate can be used to derivatize amino acids, forming highly fluorescent naphthylcarbamoyl derivatives that are stable and suitable for HPLC analysis with fluorescence detection. nih.gov This approach could potentially be applied to the amino group of this compound.

For CE-MS Analysis: Derivatization with 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) has been used for the analysis of oligosaccharides by capillary electrophoresis-electrospray ionization mass spectrometry (CE-ESI-MS), indicating its utility in attaching a charged and UV-active tag to molecules for enhanced separation and detection. nih.gov

Information on the Environmental Disposition and Biotransformation of this compound is Not Currently Available

A thorough search for scientific literature regarding the environmental disposition and biotransformation of the specific chemical compound This compound did not yield any direct research findings. The available data primarily pertains to structurally related but distinct compounds, such as 1-Naphthaleneacetic acid (NAA) and various aminonaphthalenesulfonic acids .

Extrapolating the environmental behavior of these related compounds to this compound would be scientifically unsound, as small changes in chemical structure, such as the presence and position of amino (-NH2) and acetic acid (-CH2COOH) functional groups, can significantly alter a compound's physical, chemical, and biological properties. This includes its degradation pathways, persistence, and mobility in the environment.

Therefore, to maintain scientific accuracy and adhere to the specific scope of the requested article, no content can be generated for the following sections at this time:

Environmental Disposition and Biotransformation of 1 Aminonaphthalene 4 Acetic Acid

Formation and Fate of Environmental Metabolites

Further research and publication of studies specifically focused on 1-Aminonaphthalene-4-acetic acid are required to provide the information necessary to populate these topics.

Q & A

Q. How can researchers synthesize 1-Aminonaphthalene-4-acetic acid with high purity, and what purification steps are critical?

Methodological Answer: Synthesis typically involves coupling naphthalene derivatives with amino and acetic acid groups. A validated approach includes:

- Reaction Setup : Use 1-naphthol or 1-nitro-naphthalene as a precursor. Introduce the amino group via catalytic hydrogenation (e.g., using Pd/C under H₂) or reductive amination. Acetic acid moieties can be added via alkylation or carboxylation reactions .

- Purification : Column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) removes unreacted precursors. Recrystallization in ethanol or methanol enhances purity. Confirm purity (>98%) via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Compare with NIST reference spectra for naphthalene derivatives .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 6.8–8.2 ppm) and acetic acid side-chain signals (δ 2.1–2.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention time and peak symmetry indicate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Controlled Variable Analysis : Standardize experimental conditions (e.g., pH, temperature, solvent) to isolate bioactivity drivers. For example, bioactivity in cell-based assays may vary due to solvent toxicity (e.g., DMSO concentration >0.1% alters cell viability) .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays with at least six concentrations (e.g., 1 nM–100 µM) to establish reproducibility. Use statistical tools like ANOVA to compare datasets .

- Metabolite Profiling : Assess metabolic stability using liver microsomes (e.g., human/rat S9 fractions) to determine if bioactivity arises from the parent compound or metabolites .

Q. What methodological strategies ensure stability of this compound under varying experimental conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. For example, acidic conditions (pH <4) may hydrolyze the acetic acid moiety .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol, PBS). Vortexing or sonication may improve dissolution without affecting stability .

Data Analysis and Interpretation

Q. How should researchers design experiments to account for batch-to-batch variability in synthesized this compound?

Methodological Answer:

- Quality Control (QC) Protocols : Require each synthesis batch to meet predefined criteria (e.g., ≥98% purity via HPLC, NMR peak consistency).

- Reference Standards : Include a well-characterized reference compound (e.g., NIST-certified) in every analytical run to normalize data .

- Statistical Sampling : Use triplicate samples per batch and apply t-tests to compare key parameters (e.g., melting point, retention time) across batches .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.